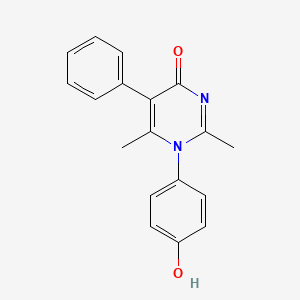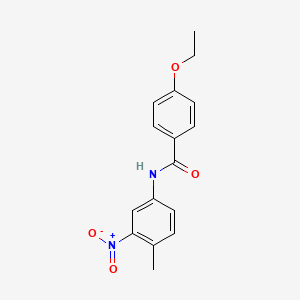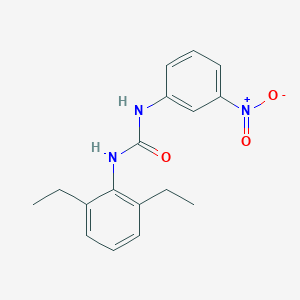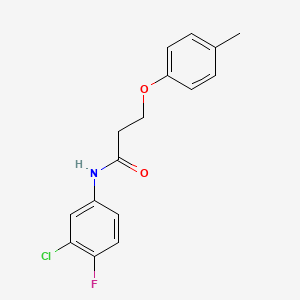
1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone, also known as HDMP, is a pyrimidinone derivative that has been studied for its potential applications in various scientific research fields. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer activity, neuroprotection, and anti-inflammatory effects. Additionally, 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been shown to exhibit antioxidant activity and to inhibit the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone in lab experiments is its relatively simple synthesis method. Additionally, 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various scientific research fields. However, one limitation of using 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone. One area of interest is the development of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone derivatives with improved bioavailability and reduced toxicity. Additionally, further investigation is needed to fully understand the mechanism of action of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone and its potential applications in various scientific research fields. Finally, studies are needed to investigate the potential use of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone in combination with other compounds for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone can be achieved through a multi-step reaction process, starting with the condensation of 4-hydroxybenzaldehyde and ethyl acetoacetate to form 1-(4-hydroxyphenyl)-3-phenylpropane-1,3-dione. This intermediate is then reacted with guanidine carbonate to form 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone.
Applications De Recherche Scientifique
1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been investigated for its potential use in treating inflammatory conditions, such as arthritis, by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-17(14-6-4-3-5-7-14)18(22)19-13(2)20(12)15-8-10-16(21)11-9-15/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBHESWJRRHZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-phenyl)-2,6-dimethyl-5-phenyl-1H-pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)



![2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5712879.png)

![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)
![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)

![N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5712921.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B5712927.png)